molecular formula C8H18N2OS B1214181 Prothiocarb CAS No. 19622-08-3

Prothiocarb

Cat. No.: B1214181
CAS No.: 19622-08-3
M. Wt: 190.31 g/mol
InChI Key: YRRBXJLFCBCKNW-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Systemic Fungicides

The story of fungicides is one of continuous evolution, driven by the need for greater efficacy, broader spectrums of activity, and improved safety profiles. Before the mid-20th century, agricultural disease control was dominated by inorganic compounds, such as copper and sulfur preparations, which acted as protectants on the plant surface. apsnet.orgresearchgate.net The 1940s marked a turning point with the introduction of organic fungicides, which offered improved performance and were easier for farmers to use. apsnet.org A pivotal moment in this era was the discovery of the fungicidal properties of dithiocarbamates. apsnet.org

The 1960s ushered in the age of systemic fungicides, a revolutionary development that allowed for the control of pathogens that had already penetrated the plant tissue. apsnet.orgimskolkata.org These compounds are absorbed by the plant and translocated within its vascular system, providing both curative and preventative action. apsnet.org This decade saw the introduction of key systemic fungicide classes, including the benzimidazoles and carboxamides. apsnet.orgimskolkata.org The 1970s continued this trend with the development of further important groups like the triazoles. researchgate.net This period of intense research and development led to a significant expansion of the fungicide market and a shift in focus towards major agricultural crops. researchgate.net

Prothiocarb's Role within the Thiocarbamate Fungicide Class

This compound, a systemic fungicide, emerged from this dynamic period of agrochemical innovation. It was first described in 1975 and developed by Schering AG, a German pharmaceutical and agrochemical company. herts.ac.ukwikipedia.orgherts.ac.uk this compound belongs to the thiocarbamate class of fungicides, a group of organic sulfur compounds that have been utilized in agriculture for decades. nih.govresearchgate.net

Table 1: General Information on this compound

PropertyValue
Common NameThis compound
Chemical ClassThiocarbamate fungicide
Year First Described1975
Original DeveloperSchering AG
Systemic ActionYes

This compound's primary mode of action is the inhibition of lipid synthesis in fungi, which leads to interference with membrane function. herts.ac.uk This mechanism is particularly effective against a specific class of fungus-like organisms known as Oomycetes, which includes destructive plant pathogens such as Pythium and Phytophthora species. herts.ac.ukapsnet.org Unlike true fungi, Oomycetes have cell walls primarily composed of cellulose (B213188) and β-glucans, rather than chitin, and differ in other physiological aspects, making many standard fungicides ineffective against them. nih.gov

The structure of this compound, S-ethyl [3-(dimethylamino)propyl]carbamothioate, is key to its activity. While detailed structure-activity relationship studies specifically for this compound are not widely available in recent literature, research on thiocarbamates, in general, indicates that the nature of the alkyl and amine substituents significantly influences their biological activity.

Contemporary Research Landscape and Unanswered Questions for this compound

Despite its introduction in the 1970s, the contemporary research landscape for this compound appears to be limited. A review of recent scientific literature does not reveal a significant number of studies focused specifically on this compound. This may be due to its status as an older fungicide, which has been superseded in many applications by newer chemistries with different modes of action. apsnet.org The compound is considered obsolete in some regions. herts.ac.uk

Research on related compounds and broader topics in fungicide science can, however, illuminate potential areas where knowledge about this compound is lacking. For instance, studies on the environmental fate and metabolism of other fungicides, such as prothioconazole, highlight the importance of understanding degradation pathways and the potential impact of metabolites. nih.govmdpi.comresearchgate.net While some information on the environmental behavior of thiocarbamates exists, detailed, recent studies on this compound's degradation products and their potential biological activity are not prominent in the accessible scientific literature.

Furthermore, fungicide resistance is a major and ongoing concern in agriculture. researchgate.net While dithiocarbamates are generally considered low-risk for resistance development due to their multi-site mode of action, the specific potential for resistance to a single-site inhibitor like this compound would be a critical area of investigation. However, there is a lack of recent studies specifically investigating resistance mechanisms to this compound in target Oomycete populations.

Table 2: Potential Areas for Future this compound Research

Research AreaUnanswered Questions
Environmental Fate and Metabolism What are the primary degradation pathways of this compound in various soil types and aquatic environments? Are its metabolites biologically active?
Fungicide Resistance What is the likelihood of Oomycete populations developing resistance to this compound? What are the molecular mechanisms of any potential resistance?
Comparative Efficacy How does the efficacy of this compound compare to modern Oomycete-specific fungicides under current agricultural practices?
Toxicological Profile What is the updated toxicological profile of this compound and its metabolites based on current testing standards?

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-ethyl N-[3-(dimethylamino)propyl]carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2OS/c1-4-12-8(11)9-6-5-7-10(2)3/h4-7H2,1-3H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRBXJLFCBCKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19622-19-6 (hydrochloride)
Record name Prothiocarb [ISO]
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DSSTOX Substance ID

DTXSID5058012
Record name Prothiocarb
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Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19622-08-3
Record name N-(γ-Dimethylaminopropyl)thiocarbamic acid S-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19622-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prothiocarb [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019622083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Prothiocarb
Source EPA DSSTox
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Record name PROTHIOCARB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FS76HFF04
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biochemical and Molecular Mechanisms of Prothiocarb Action in Fungi

Elucidation of Primary Target Sites

The fungicidal efficacy of prothiocarb stems from its ability to disrupt vital cellular functions, impacting fungal growth and viability.

One proposed mechanism of this compound action involves interference with the fungal ribosome, the cellular machinery responsible for protein synthesis. Studies suggest that this compound may directly interact with ribosomes, thereby inhibiting the translation of messenger RNA (mRNA) into proteins. This disruption of protein synthesis is a critical cellular process, and its inhibition can lead to a cascade of detrimental effects on fungal metabolism and growth. While specific details of this compound's interaction with ribosomal subunits are still being elucidated, this mechanism aligns with the broader understanding of how certain antifungals can target protein production to control fungal pathogens smolecule.comwur.nlnih.gov.

In contrast to some other classes of fungicides, this compound does not appear to primarily target nucleic acid metabolism. While fungicides such as metalaxyl (B1676325) and benalaxyl (B1667974) are known to inhibit RNA polymerase I and thus interfere with ribosomal RNA (rRNA) synthesis epa.govresearchgate.netresearchgate.net, this compound's primary modes of action are understood to lie elsewhere. Research indicates that this compound's mechanism is distinct from those that disrupt DNA or RNA synthesis and cell division epa.govfrac.info.

A significant and well-documented mechanism of this compound action is its effect on fungal cell membrane permeability epa.govresearchgate.net. This compound, along with its congener propamocarb (B29037), is thought to disrupt the integrity and function of the fungal plasma membrane. This disruption leads to increased membrane permeability, causing essential cellular components to leak out of the cell. The inactivation of phospholipid compounds within the cell membranes by carbamate (B1207046) fungicides like this compound results in "leaky" cells, thereby reducing fungal growth researchgate.netcropprotectionnetwork.orgtandfonline.com. This effect may be linked to alterations in the fatty acid composition of the fungal membranes researchgate.net.

While some sources suggest this compound may act as a lipid synthesis inhibitor, its primary impact appears to be on membrane integrity and function, which is indirectly related to lipid metabolism cropprotectionnetwork.orgwppdb.com. The alterations in membrane permeability are strongly associated with changes in the fatty acid composition of the cell membrane, rather than a direct inhibition of the entire lipid biosynthesis pathway researchgate.net. Therefore, this compound's effect on lipids is largely understood through its influence on membrane structure and function, leading to increased permeability.

Comparative Mechanistic Studies with Related Oomyceticides

This compound belongs to the carbamate group of fungicides, which primarily targets Oomycetes. When compared to other oomyceticides, distinct mechanisms of action emerge. For instance, metalaxyl, another prominent oomyceticide, is known to inhibit RNA polymerase I, thereby disrupting rRNA synthesis epa.govresearchgate.netresearchgate.net. In contrast, this compound and propamocarb are characterized by their impact on membrane permeability epa.govresearchgate.net.

This compound exhibits a dual mode of action against Oomycetes. The most common mechanism involves the intact this compound molecule, which is effective against genera like Pythium, Phytophthora, Leptomitales, and some Saprolegniales. However, in certain species of Saprolegniales, fungitoxicity has been attributed to the release of ethyl mercaptan, a breakdown product of this compound researchgate.net. This dual action highlights the nuanced ways in which this compound can affect different fungal species within the Oomycetes.

Table 1: Comparative Mechanisms of Action of Selected Oomyceticides

Fungicide ClassFungicide ExamplePrimary Mode of ActionTarget Organisms (Examples)FRAC Code
CarbamateThis compoundIncreased membrane permeability; Lipid/membrane function disruption; Potential protein synthesis inhibition; Ethyl mercaptan release (in some species)Pythium, Phytophthora, Leptomitales, Saprolegniales28
PhenylamideMetalaxylInhibition of RNA polymerase I; rRNA synthesis inhibitionPhytophthora, Pythium, Pseudoperonospora, Plasmopora4
CarbamatePropamocarbIncreased membrane permeability; Lipid/membrane function disruptionPhytophthora, Pythium28

Note: FRAC codes are based on the Fungicide Resistance Action Committee classification.

Structural Basis for Biological Activity and Receptor Binding

The biological activity of this compound is intrinsically linked to its chemical structure, specifically its thiocarbamate moiety smolecule.comcropprotectionnetwork.org. Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's structure affect its biological efficacy gardp.orgwikipedia.org. For this compound, the thiocarbamate functional group is believed to be crucial for its interaction with fungal cell membranes, leading to the observed disruption in permeability.

While specific receptor binding sites for this compound have not been extensively detailed in the literature, its high water solubility is noted as a characteristic that correlates with its efficacy against Oomycetes, which possess less lipophilic membranes compared to true fungi annualreviews.org. This suggests that the molecule's physicochemical properties, dictated by its structure, play a significant role in its ability to reach and interact with its cellular targets. The precise molecular interactions that lead to altered membrane permeability or ribosomal interference are areas where further research could provide deeper insights into the SAR of this compound.

List of Compounds Mentioned:

this compound

Metalaxyl

Propamocarb

Benalaxyl

Cycloheximide

Ethyl mercaptan

Fungicidal Efficacy and Pathogen Spectrum Characterization

Methodologies for Efficacy Assessment

The efficacy of Prothiocarb is evaluated through various bioassay methods, ranging from controlled laboratory conditions to field trials. These methodologies aim to quantify its inhibitory effects on pathogen growth and disease development.

Factors Modulating Fungicidal Performance

Environmental Parameters Affecting Efficacy

Environmental conditions play a critical role in determining the effectiveness and persistence of this compound. Factors such as temperature, humidity, soil pH, and moisture levels can influence its degradation rate, uptake by plants, and the pathogen's susceptibility.

Temperature and Humidity: While specific data on this compound's direct response to temperature and humidity is limited in the provided search results, general principles of fungicide activity suggest that these factors are significant. For instance, research on other fungicides indicates that optimal temperature and humidity ranges are crucial for pathogen development, and consequently, for the efficacy of control agents nih.govekb.eg. Fluctuations in these parameters in field conditions can reduce fungicide effectiveness researchgate.net. Some studies suggest that certain pathogens may be more sensitive to fungicides at warmer temperatures researchgate.net.

Soil pH: The impact of soil pH on this compound's efficacy is not extensively detailed in the provided literature. However, studies on other soil-applied biocides indicate that soil pH can influence their activity and degradation mdpi.com. For example, bactericides showed a positive correlation with soil pH for their effects on nitrate (B79036) and nitrification, suggesting that pH can be a modulating factor for soil microbial activity and, by extension, for the efficacy of soil-applied fungicides mdpi.com.

Soil Conditions and Persistence: this compound has a moderate persistence in soils, with reported half-lives ranging from 59 to 144 days in different soil types annualreviews.org. This relatively long half-life suggests a degree of stability under certain soil conditions, but degradation rates can be influenced by microbial activity, which is itself affected by soil moisture and temperature annualreviews.orgmdpi.com. This compound exhibits restricted mobility in soils, generally remaining within the top 5 cm of the soil column annualreviews.org.

Host Plant Physiology and Its Interaction with this compound Activity

The physiological state of the host plant can also influence how effectively this compound works. This interaction can occur through the plant's uptake and metabolism of the fungicide, as well as through its inherent defense mechanisms.

Metabolism: this compound is metabolized within plants. For instance, in tomato plants, it is converted to N,N-dimethylpropane-1,3-diamine, a metabolite that is not fungistatic annualreviews.org. The rate and pathways of metabolism can vary between plant species and even within different tissues of the same plant, potentially affecting the duration and level of fungicidal activity. This metabolic breakdown contributes to its relatively short half-life in plants, typically measured in days annualreviews.org.

Induced Resistance and Plant Defense: While this compound's primary mode of action is direct inhibition of fungal growth, some fungicides can indirectly influence host plant physiology by activating plant defense mechanisms mdpi.comfrontiersin.org. Although specific interactions of this compound with plant defense pathways are not detailed, the broader category of carbamate (B1207046) fungicides can inactivate phospholipid compounds in cell membranes, leading to reduced fungal growth cropprotectionnetwork.org. The potential for this compound to interact with or be influenced by the plant's own defense responses or metabolic state remains an area for further investigation.

Resistance Development: Like many fungicides, prolonged or improper use of this compound can lead to the development of resistance in fungal populations smolecule.com. Research into resistance development is a key application, aiming to understand the mechanisms and inform management strategies to preserve the fungicide's efficacy over time smolecule.com.

Environmental Fate and Degradation Pathways of Prothiocarb

Abiotic Transformation Processes

Abiotic transformation refers to the degradation of Prothiocarb through non-biological means, primarily hydrolysis and photodegradation.

Hydrolysis, the chemical breakdown of a compound by reaction with water, is a significant abiotic degradation pathway for many pesticides. Thiocarbamate compounds, in general, are susceptible to hydrolysis, which typically involves the cleavage of the carbonyl C-S bond. who.int Research indicates that the hydrolysis of this compound can lead to the formation of N,N-dimethylpropane-1,3-diamine, identified as a notable degradation product in agricultural studies. smolecule.com However, specific quantitative data on the hydrolysis kinetics (e.g., DT₅₀ values at various pH levels and temperatures) for this compound are not extensively detailed in readily available literature. herts.ac.uk The rate of hydrolysis is often influenced by pH, temperature, and the presence of catalytic substances in the aqueous environment.

Photodegradation, the breakdown of a chemical compound by light, particularly ultraviolet radiation, is another potential abiotic transformation route for pesticides in the environment. For thiocarbamates, photodegradation can be initiated by the absorption of light, leading to the breakage of chemical bonds, such as the C-S bond. who.int While photodegradation is a recognized pathway for many agrochemicals, specific kinetic studies detailing the rate of this compound photodegradation and comprehensive profiling of its photometabolites are limited in the provided information. herts.ac.uk The presence of photosensitizers, such as nitrate (B79036) ions, can sometimes accelerate photodegradation processes for certain pesticides. ajol.info

Biotic Transformation and Bioremediation

Biotic transformation involves the degradation of this compound by living organisms, primarily microorganisms, in soil and aquatic environments. This process is fundamental to the natural attenuation of many xenobiotic compounds.

Soil microorganisms, including bacteria and fungi, play a crucial role in the dissipation of pesticides from the environment. These microbes can utilize pesticides as a carbon and energy source, leading to their transformation and eventual mineralization. researchgate.netresearchgate.net Thiocarbamates, as a class, are known to be metabolized by soil microorganisms. who.int this compound has been included in studies investigating the microbial degradation of xenobiotics, highlighting its potential for biotic transformation. doi.org However, specific data regarding the rates of microbial degradation (e.g., DT₅₀ values in soil or water) and the environmental conditions that favor this compound breakdown by microbial communities are not extensively documented in the provided search results. herts.ac.uk

The microbial degradation of pesticides is mediated by a diverse array of microorganisms and their enzymatic machinery. Bacteria, such as species within the genera Pseudomonas, Arthrobacter, and Flavobacterium, and fungi, including Aspergillus and Trichoderma, are frequently identified as key players in pesticide biodegradation. researchgate.netmdpi.commdpi.com These organisms produce a variety of enzymes, such as hydrolases, esterases, and oxidases, which are essential for cleaving pesticide molecules into simpler, less harmful compounds. researchgate.netmdpi.com While this compound is a thiocarbamate, specific microbial species or enzymes that are particularly efficient in degrading this compound have not been explicitly identified in the available information.

Compound List

this compound

this compound hydrochloride

N,N-dimethylpropane-1,3-diamine

Environmental Transport Dynamics of this compound

This section details the environmental transport dynamics of this compound, focusing on its movement within soil, potential for volatilization, and interaction with soil components.

1 Leaching and Mobility in Diverse Soil Types

This compound is characterized by its high mobility within soil environments. Research and regulatory assessments classify it as a "mobile" compound, indicating a propensity to move through soil profiles researchgate.netbcpc.org. This classification is further supported by assessments flagging this compound with "high leachability" and describing it as "very mobile" in drainage herts.ac.uk. These descriptors suggest a low affinity for soil particles, allowing this compound to be readily transported by water.

2 Volatilization Rates from Environmental Compartments

Information regarding this compound's volatilization rates from environmental compartments, such as soil or water surfaces, is significantly limited. Key physicochemical parameters necessary for assessing volatilization, namely vapor pressure and Henry's Law constant, are reported as missing in available databases herts.ac.ukwppdb.com.

The Henry's Law constant, which describes the partitioning of a chemical between air and water, and vapor pressure are critical indicators of a compound's tendency to volatilize. Without these values, a definitive assessment of this compound's volatilization potential and its contribution to atmospheric transport cannot be accurately determined.

3 Sorption and Desorption to Soil Organic Matter and Minerals

Specific quantitative measures such as the soil-water distribution coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) for this compound are not documented in the reviewed literature herts.ac.ukwppdb.com. Generally, a low Koc value signifies poor adsorption to soil organic carbon, which correlates with high mobility and leaching potential clu-in.orgchemsafetypro.comecetoc.org. Therefore, this compound's low sorption is inferred from its transport behavior. Data pertaining to the desorption of this compound from soil matrices were not found.

Table 1: this compound Environmental Transport Properties Summary

PropertyValue/ClassificationSource(s)Notes
Leaching Potential High leachability; Very mobile; Mobile researchgate.netbcpc.orgherts.ac.ukImplies low soil sorption and high potential for groundwater transport.
Soil Mobility Classification Mobile researchgate.netbcpc.org
Koc (Organic Carbon-Water Partition Coefficient) Data Missing herts.ac.ukwppdb.comImplied to be low due to high mobility classification.
Kd (Soil-Water Distribution Coefficient) Data Missing herts.ac.ukwppdb.comImplied to be low due to high mobility classification.
Vapor Pressure Data Missing herts.ac.ukwppdb.comPrevents definitive assessment of volatilization.
Henry's Law Constant Data Missing herts.ac.ukwppdb.comPrevents definitive assessment of volatilization.
Sorption to Organic Matter/Minerals Low (Inferred) researchgate.netbcpc.orgherts.ac.ukBased on high mobility and leachability classifications.
Desorption Data MissingN/A

Compound Name List:

this compound

Metabolism and Systemic Translocation in Plant Systems

Uptake and Acropetal Movement Mechanisms

The uptake of Prothiocarb into plant tissues is the initial step in its systemic action. While specific details on this compound's uptake mechanisms are not extensively detailed in the reviewed literature, systemic fungicides are generally absorbed through plant surfaces, primarily roots or leaves oregonstate.educabidigitallibrary.org. Once absorbed, systemic compounds are often translocated via the xylem, which facilitates upward movement from the roots to the shoots and leaves. This upward movement, known as acropetal translocation, is driven by the transpiration stream, which carries water and dissolved substances throughout the plant oregonstate.educabidigitallibrary.orgcropprotectionnetwork.organnualreviews.org. This compound is described as being "slowly translocated" herts.ac.uk, suggesting a gradual movement through these vascular tissues.

Investigation of Basipetal and Lateral Translocation

While acropetal movement via the xylem is a primary route for many systemic fungicides, the extent of this compound's basipetal (downward) or lateral (sideways) translocation is less clearly defined in the provided search results. True systemic movement, which involves movement in both upward and downward directions (ambimobility), typically occurs through the phloem, transporting sugars and other nutrients oregonstate.educropprotectionnetwork.org. However, this compound's classification as "slowly translocated" herts.ac.uk does not explicitly indicate phloem mobility. Lateral movement can also occur through vapor redistribution or translaminar movement across leaf tissues oregonstate.educropprotectionnetwork.org, but specific data for this compound in these contexts is limited.

Biotransformation Pathways in Plant Tissues

Once this compound enters the plant, it undergoes biotransformation, a process where the plant's metabolic machinery modifies the chemical structure of the fungicide. This can lead to the formation of various metabolites, which may be less or more active than the parent compound, or involved in detoxification pathways.

Detailed studies identifying and characterizing specific metabolites of this compound in plants were not found within the provided search results. Generally, the biotransformation of xenobiotics in plants involves a series of reactions, often categorized into Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) researchgate.net. These processes aim to increase the polarity of the compound, facilitating its excretion or sequestration. Techniques such as Gas-Chromatography Mass-Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for the identification and characterization of such metabolites researchgate.netfrontiersin.org. Without specific studies on this compound, the exact metabolites formed in plants remain uncharacterized based on this information.

The biotransformation of xenobiotics in plants is primarily mediated by a range of enzymes. Cytochrome P450 monooxygenases (P450s) are well-known for their role in Phase I metabolism, catalyzing oxidation reactions on a wide array of compounds, including pesticides nih.govfrontiersin.org. Plant peroxidases also play a significant role in xenobiotic oxidation sav.sk. While specific enzymes involved in this compound metabolism in plants have not been identified in the provided literature, it is plausible that these enzyme classes are involved in its degradation. For instance, studies on other xenobiotics suggest that P450s can catalyze reactions such as N-dealkylation nih.govfrontiersin.org, which might be relevant for this compound's structure.

Influence of Plant Species and Developmental Stage on Metabolism

The rate and pathways of pesticide metabolism can vary significantly depending on the plant species and its developmental stage interesjournals.orgnih.gov. Different plant species possess distinct enzymatic profiles and metabolic capacities, leading to variations in how they process xenobiotics nih.gov. Similarly, as plants grow and mature, their metabolic activity changes, which can influence the breakdown rate of absorbed compounds interesjournals.orgnih.gov. One study indicated that pesticide metabolism has a greater dependence on plant variety than on the physicochemical properties of the active substance nih.gov. Although specific comparative studies on this compound metabolism across different plant species or developmental stages were not found, these general principles suggest that such variations are likely to occur for this compound as well.

Advanced Analytical Methodologies for Prothiocarb Research

Sample Preparation and Extraction Techniques for Complex Matrices

Effective analysis of prothiocarb necessitates robust sample preparation to isolate the analyte from complex matrices such as soil, water, and biological tissues, while removing interfering substances. Several techniques are commonly employed:

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This widely adopted method is favored for its efficiency, cost-effectiveness, and suitability for multi-residue pesticide analysis. It typically involves an initial extraction step using solvents like acetonitrile, often buffered (e.g., with citrate (B86180) salts) and combined with salts (like MgSO₄, NaCl) to induce phase separation. This is followed by a dispersive Solid Phase Extraction (dSPE) cleanup step using sorbents such as Primary Secondary Amine (PSA), C18, or Graphitized Carbon Black (GCB) to remove matrix interferences like lipids, pigments, and sugars sigmaaldrich.comnih.goviaea.orgnih.govmdpi.com. While specific QuEChERS protocols for this compound were not detailed in the searches, its inclusion in carbamate (B1207046) pesticide analysis suggests its applicability nih.goveurl-pesticides.eu.

Solid Phase Extraction (SPE): SPE is another popular technique for sample preparation, involving the selective adsorption of analytes onto a solid stationary phase. Various SPE sorbents, including polymeric reversed-phase materials and C18-bonded silica, are used to extract this compound from liquid samples. The analytes are then eluted with an appropriate organic solvent. SPE is effective for concentrating analytes and removing matrix components, often utilized in conjunction with techniques like LC-MS/MS fao.orgeurl-pesticides.euasau.rueurl-pesticides.eutofwerk.com.

Chromatographic Separation and Detection Methods

Following sample preparation, chromatographic techniques are employed to separate this compound from other compounds before detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile organic compounds, including many pesticides. GC separates compounds based on their volatility and interaction with the GC column's stationary phase, while MS provides identification and quantification based on mass-to-charge ratios.

Ionization and Detection: Electron Ionization (EI) is the most common ionization mode in GC-MS, causing significant fragmentation that generates characteristic mass spectra useful for compound identification via library matching thermofisher.comresearchgate.netshimadzu.com. For enhanced selectivity and sensitivity, GC coupled with tandem mass spectrometry (GC-MS/MS) is often used, typically operating in Selected Reaction Monitoring (SRM) mode. This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing interferences and improving detection limits, often achieving levels below 10 ppb for pesticides thermofisher.comhpst.czrestek.com.

This compound Suitability: As a carbamate fungicide, this compound's volatility and stability would determine its direct suitability for GC analysis. If derivatization is required to enhance volatility or stability, specific chemical modifications would be necessary, though no specific derivatization protocols for this compound in GC-MS were found in the searches.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for analyzing polar and non-volatile pesticides like this compound, which may not be amenable to GC analysis.

Chromatographic Separation: Reversed-phase liquid chromatography, commonly using C18 stationary phases, is employed for separating pesticides. Mobile phases typically consist of mixtures of organic solvents (e.g., acetonitrile, methanol) and aqueous buffers (e.g., water with formic acid or ammonium (B1175870) acetate) run under gradient elution eurl-pesticides.euresearchgate.neteurl-pesticides.eu.

Mass Spectrometry Detection: Electrospray Ionization (ESI) is the predominant ionization source for LC-MS/MS, typically operated in positive or negative ion modes. The triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which involves monitoring specific precursor-to-product ion transitions to achieve high sensitivity and selectivity, crucial for detecting trace pesticide residues in complex matrices eurl-pesticides.eueurl-pesticides.euresearchgate.netlcms.czlcms.czsigmaaldrich.comnih.gov. Limits of detection (LOD) and quantification (LOQ) in the ng/mL or µg/L range are routinely achievable, meeting regulatory requirements mdpi.comeurl-pesticides.euresearchgate.netlcms.cznih.gov.

This compound Analysis: this compound is frequently analyzed using LC-MS/MS, often in conjunction with QuEChERS sample preparation nih.govmdpi.comeurl-pesticides.eueurl-pesticides.eueurl-pesticides.euresearchgate.netlcms.czlcms.czsigmaaldrich.comnih.govbcpcpesticidecompendium.orgnormecgroenagrocontrol.com. While specific MRM transitions for this compound were not explicitly detailed in the provided search results, the general methodology involves optimizing precursor and product ions for maximum sensitivity and selectivity.

Development of High-Resolution Mass Spectrometry Approaches

High-Resolution Mass Spectrometry (HRMS), utilizing instruments like Orbitrap or Time-of-Flight (TOF) analyzers, offers accurate mass measurements, enabling precise identification and structure elucidation of analytes, including metabolites and degradation products.

Capabilities: HRMS provides high mass accuracy (typically <5 ppm) and high resolving power (up to 100,000 FWHM), which is essential for distinguishing isobaric compounds and confirming analyte identity in complex samples mdpi.comtofwerk.commdpi.com. Techniques like SWATH (sequential window acquisition of all theoretical mass spectra) allow for both MS¹ and MS² data acquisition, facilitating comprehensive screening and library construction mdpi.com.

This compound Application: While specific HRMS methods for this compound were not detailed, its use in general pesticide screening and metabolite identification suggests its potential application in advanced this compound research, particularly for understanding its environmental fate and metabolic pathways sigmaaldrich.comeurl-pesticides.eulcms.cz.

Isotopic Labeling Techniques for Metabolic and Environmental Tracing

Isotopic labeling is a powerful tool for tracking the fate of compounds in biological systems and the environment. Isotopically labeled this compound (e.g., with ¹³C or ²H) can be synthesized and used in studies to trace its uptake, metabolism, and degradation pathways.

Analytical Detection: The presence and concentration of these labeled compounds are typically monitored using mass spectrometry, often LC-MS/MS or GC-MS, by detecting the mass shift corresponding to the incorporated isotopes. Stable isotope-labeled internal standards are crucial for accurate quantification and compensation for matrix effects eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eusigmaaldrich.combioanalysis-zone.comnih.govcerilliant.com.

This compound Tracing: While specific studies detailing the use of isotopically labeled this compound were not directly found in the provided search results, the general availability of stable isotope-labeled compounds as reference materials and internal standards highlights the feasibility of such approaches for this compound research bioanalysis-zone.comnih.govolitecn.gr.

Quality Assurance and Quality Control in this compound Analysis

Rigorous Quality Assurance (QA) and Quality Control (QC) are paramount to ensure the reliability and accuracy of this compound analytical data.

Method Validation: Analytical methods must be thoroughly validated according to established guidelines (e.g., SANTE, AOAC, EPA, ICH) to demonstrate their suitability for the intended purpose. Key validation parameters include:

Linearity and Range: Establishing a linear relationship between analyte concentration and instrument response across a defined range mdpi.comnih.govbcpcpesticidecompendium.orgmdpi.comepa.govwoah.orgir4intranet.orgapvma.gov.au.

Accuracy and Precision: Assessing the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision), typically expressed as percent recovery and relative standard deviation (RSD) mdpi.comfao.orgnih.govbcpcpesticidecompendium.orgmdpi.comepa.govwoah.orgir4intranet.orgapvma.gov.au. Acceptable mean recoveries are generally 70-120% with RSDs ≤20% for enforcement purposes nih.govmdpi.comfao.orgnih.govepa.govwoah.orgir4intranet.orgapvma.gov.au.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration at which an analyte can be reliably detected and quantified, respectively mdpi.comfao.orgnih.govepa.govwoah.orgir4intranet.orgapvma.gov.au.

Specificity/Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of other components fao.orghpst.czwoah.org.

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters bcpcpesticidecompendium.orgmdpi.com.

Reference Materials and Standards: The use of certified reference materials (CRMs) and high-purity analytical standards is fundamental for calibrating instruments, validating methods, and ensuring the accuracy of quantitative results nih.govolitecn.grepa.govapvma.gov.auepa.govlgcstandards.comfao.org.

Internal Standards: Incorporating internal standards (IS) into the analytical process is critical for correcting variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of quantification, especially in complex matrices eurl-pesticides.eueurl-pesticides.eueurl-pesticides.eusigmaaldrich.combioanalysis-zone.comnih.govcerilliant.com.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Contemporary Synthetic Routes and Methodological Advancements for Prothiocarb

This compound, chemically known as S-ethyl N-[3-(dimethylamino)propyl]carbamothioate (CAS Registry Number: 19622-08-3), is a thiocarbamate fungicide. bcpcpesticidecompendium.orgagropages.com Its synthesis typically involves the formation of a thiocarbamate intermediate, often derived from carbon disulfide and an amine, followed by esterification or reaction with an ethyl group. A common synthetic pathway for this compound hydrochloride involves reacting carbon disulfide with an appropriate amine to generate a thiocarbamate intermediate, which is subsequently treated with hydrochloric acid. smolecule.com This route is noted for its efficiency in producing the compound with high purity levels. smolecule.com Industrial production methods aim for scalability and cost-effectiveness, exploring alternatives to reagents that may be expensive or pose handling challenges, such as m-chloroperbenzoic acid (mCPBA) in oxidation steps for related precursors. google.com

Design and Synthesis of this compound Analogues for Enhanced Properties

The development of this compound analogues has been driven by the objective to enhance its fungicidal properties, including systemic activity and efficacy. Propamocarb (B29037), an oxygen analogue of this compound, represents a significant development in this lineage, demonstrating notable systemic antifungal activity. annualreviews.orgresearchgate.netapsnet.org Research into structural modifications has explored ways to improve properties such as cuticular penetration, a critical factor for foliar application efficacy. annualreviews.org Carbamate (B1207046) fungicides, including this compound, are characterized by their high water solubility and acropetal mobility within plants, properties intrinsically linked to their chemical structure. annualreviews.orgcropprotectionnetwork.org Modifications may also aim to alter the mode of action, as seen with other thiocarbamates that target sterol biosynthesis pathways. google.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fungicidal Potency

Quantitative Structure-Activity Relationship (QSAR) studies are indispensable in understanding how the molecular structure of this compound and its derivatives correlates with their fungicidal activity. frontiersin.orgnih.govmst.dk These computational methodologies establish mathematical models that link physico-chemical properties and structural features of a molecule to its biological effect. mst.dk For this compound, QSAR models can be developed using various computational techniques, including Density Functional Theory (DFT), to identify key molecular descriptors that dictate fungicidal potency. biolscigroup.usmdpi.com Such descriptors might encompass topological parameters, electronic properties (e.g., dipole moment, highest occupied molecular orbital energy), polarizability, and van der Waals properties. biolscigroup.usmdpi.com The development of predictive QSAR models, validated by metrics like the coefficient of determination (R²) and cross-validation (Q²LOO), is crucial for guiding the rational design of novel compounds with improved fungicidal efficacy. nih.govmdpi.com The reliability of these predictive models is further underpinned by the concept of an "applicability domain," which defines the chemical space for which the model's predictions are considered valid. nih.gov

Chemoinformatic Approaches in Ligand Design and Target Prediction

Cheminformatics provides a powerful suite of tools for the discovery and optimization of agrochemicals, including fungicides like this compound. frontiersin.org Techniques such as molecular docking and structure-based design are employed to elucidate the interactions between this compound and its biological targets, thereby aiding in ligand design. unil.chresearchgate.netgoogle.com Cheminformatics approaches facilitate the analysis of extensive biological assay data, contributing to the identification of potential molecular targets and the prediction of bioactivity. frontiersin.orgnih.gov Computational target prediction methods, encompassing both ligand-based and target-based strategies, leverage machine learning algorithms and knowledge graphs to identify probable molecular targets. nih.govplos.orgresearchgate.net These computational frameworks are increasingly utilized to predict off-target interactions and assess safety-related properties, thereby streamlining the discovery process and enhancing the safety profile of new chemical entities. nih.govfrontiersin.org The analysis of organic substituent effects and the application of established rules, such as Lipinski's rules for drug-likeness, are integral components of these chemoinformatic strategies. unil.chjustia.com

Table 1: Key Chemical Identifiers and Properties of this compound

PropertyValueSource(s)
Common NameThis compound bcpcpesticidecompendium.orgagropages.com
IUPAC NameS-ethyl N-[3-(dimethylamino)propyl]carbamothioate bcpcpesticidecompendium.orgagropages.com
CAS Registry Number19622-08-3 bcpcpesticidecompendium.orgagropages.comherts.ac.uk
Molecular FormulaC₈H₁₈N₂OS bcpcpesticidecompendium.orgagropages.comherts.ac.uknih.gov
Molecular Weight190.31 g/mol nih.gov
Substance GroupThiocarbamate fungicide; Carbamate fungicide herts.ac.uk
Mode of ActionLipid synthesis inhibitor, involves interference with membrane function cropprotectionnetwork.orgherts.ac.ukcropprotectionnetwork.org
Water Solubility~700,000 ppm annualreviews.org
DerivativeThis compound hydrochloride bcpcpesticidecompendium.orgsmolecule.com

Table 2: Illustrative QSAR Model Performance Metrics

MetricValueSource(s)
Model Type2D QSAR mdpi.com
ApplicationAntifungal/Antibiotic Activity mdpi.com
Descriptors UsedTopological, DFT-derived (e.g., connectivity, electronegativity, polarizability, van der Waals) mdpi.com
R² (Coefficient of Determination)0.725 - 0.768 mdpi.com
Q²LOO (Leave-One-Out Cross-Validation)0.510 - 0.622 mdpi.com
Applicability DomainEssential for model reliability nih.gov

Compound Names Mentioned:

this compound

Propamocarb

Iodocarb

Pyributicarb

Naftifine

Teibinafine

Methasulfocarb

Ethaboxam

Isofetamid

Silthiofam

Anilazine

Bentaluron

Pencycuron

Quinazamid

Acypetacs

Future Research Trajectories and Interdisciplinary Perspectives

Omics Technologies in Prothiocarb Research (e.g., Genomics, Proteomics, Metabolomics, Phenomics)

The application of "omics" technologies offers a powerful lens through which to examine the intricate interactions between this compound, target pathogens, host plants, and the surrounding environment. These high-throughput methodologies can provide a holistic understanding of the biochemical and genetic responses to this compound exposure.

Genomics and Transcriptomics: These fields can elucidate the genetic basis of this compound resistance in pathogens. By sequencing the genomes of sensitive and resistant strains, researchers can identify specific mutations or gene expression patterns responsible for reduced sensitivity. For instance, transcriptomic analysis (RNA-Seq) can reveal how this compound exposure alters gene expression in both the pathogen and the host plant, providing insights into its mode of action and potential off-target effects. nih.govmdpi.comresearchgate.net

Proteomics: This technology focuses on the entire set of proteins in an organism. Proteomic studies can identify the protein targets of this compound and characterize the cellular pathways it disrupts in fungi. nih.gov Furthermore, it can shed light on how pathogens alter their protein expression to counteract the fungicide's effects, a key mechanism in quantitative resistance. nih.gov

Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can map the metabolic perturbations caused by this compound in both plants and fungi. nih.govmdpi.com This can reveal the specific biochemical pathways affected by the fungicide and identify biomarkers of exposure or resistance. nih.gov For example, a metabolomics approach could uncover previously unknown defense compounds produced by plants in response to pathogen attack and how this compound influences this response. mdpi.com

Phenomics: This emerging field involves the high-throughput measurement of plant traits (the phenome). Phenomic approaches can be used to assess the subtle effects of this compound on plant growth, development, and health under various environmental conditions. This data can help in understanding the fungicide's impact on crop physiology and yield, beyond just disease control.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics Technology Research Focus Potential Outcomes
Genomics Identifying genes associated with this compound resistance in pathogens. Development of molecular markers for rapid resistance detection.
Transcriptomics Analyzing gene expression changes in response to this compound. Understanding the molecular mode of action and off-target effects.
Proteomics Identifying protein targets and resistance mechanisms. Design of more effective and targeted fungicides.
Metabolomics Characterizing metabolic disruptions in plants and pathogens. Discovery of biomarkers for exposure and resistance.
Phenomics Assessing the impact of this compound on plant traits. Optimizing application for minimal impact on crop physiology.

Eco-Evolutionary Dynamics of Pathogen-Fungicide Interactions

The widespread use of fungicides like this compound imposes strong selective pressures on pathogen populations, driving the evolution of resistance. nih.govumich.edu Understanding the eco-evolutionary dynamics of these interactions is critical for developing sustainable resistance management strategies. nih.gov

Future research in this area will likely focus on:

The Fitness Costs of Resistance: Investigating whether this compound-resistant pathogen strains have reduced fitness in the absence of the fungicide. If significant fitness costs exist, this could be exploited in resistance management strategies, for example, by rotating fungicides with different modes of action.

The Role of the Environment: Examining how environmental factors, such as temperature and humidity, influence the selection for this compound resistance.

Pathogen Life History Traits: Studying how factors like mutation rates and gene flow within and between pathogen populations affect the emergence and spread of resistance. nih.gov

By integrating ecological and evolutionary principles, researchers can move beyond simply documenting resistance to predicting and managing its evolution in agricultural landscapes. researchgate.netumich.edu

Development of Predictive Models for Environmental Fate and Resistance Progression

Mathematical and computational models are becoming increasingly important tools in agricultural science. nih.govnih.gov For this compound, the development of predictive models can provide valuable insights into its long-term behavior and impact.

Environmental Fate Models: These models can simulate the transport, transformation, and persistence of this compound in soil, water, and air. researchgate.netdokumen.pub By incorporating data on its physicochemical properties and environmental conditions, these models can predict its potential for leaching into groundwater or accumulating in different environmental compartments. researchgate.net This information is vital for conducting accurate environmental risk assessments.

Resistance Progression Models: These models can simulate the evolution of this compound resistance in pathogen populations under different management scenarios. nih.govnih.gov By varying parameters such as application frequency, dosage, and the use of fungicide mixtures, researchers can identify strategies that are most likely to delay the onset of resistance. nih.govresearchgate.net These models can help in designing more robust and sustainable disease management programs. nih.gov

Table 2: Key Parameters for Predictive Models of this compound

Model Type Key Input Parameters Predicted Outcomes
Environmental Fate Soil type, rainfall, temperature, this compound's chemical properties. Concentration in soil and water over time, potential for leaching.
Resistance Progression Pathogen mutation rate, fungicide application strategy, fitness costs. Time to resistance development, frequency of resistant alleles.

Novel Formulation Research for Targeted Delivery and Environmental Footprint Reduction

Future research into this compound will likely include the development of advanced formulations to enhance its efficacy while minimizing its environmental impact. Conventional formulations can be prone to drift, runoff, and degradation, leading to off-target effects and reduced efficiency.

Novel formulation strategies that could be explored for this compound include:

Nano-formulations: Encapsulating this compound in nanoparticles could improve its solubility, stability, and targeted delivery to pathogens. This could allow for lower application rates and reduced environmental contamination.

Controlled-Release Formulations: These formulations are designed to release the active ingredient slowly over time, providing prolonged protection and reducing the need for repeated applications. This can also minimize the peak environmental concentrations of the fungicide.

Smart Formulations: These advanced formulations could be designed to release this compound only in the presence of specific triggers, such as the enzymes secreted by a target pathogen. This would represent a highly targeted approach to disease control.

Role of this compound in Sustainable Agricultural Production Systems and Future Plant Protection Strategies

The future of agriculture lies in sustainable production systems that are productive, economically viable, and environmentally sound. semanticscholar.orgmdpi.com The role of chemical fungicides like this compound in these systems is a subject of ongoing discussion and research.

This compound could potentially be integrated into future plant protection strategies through:

Integrated Pest Management (IPM): IPM is a holistic approach that combines multiple strategies to manage pests, including cultural practices, biological control, and the judicious use of chemical pesticides. nih.govgallatinmt.govepa.gov this compound could be used as a component of an IPM program, applied only when pest populations reach a certain threshold and in rotation with other control methods to manage resistance. umn.educsstc.org

Precision Agriculture: Technologies such as drones and sensors can be used to detect disease outbreaks early and apply fungicides like this compound only to the affected areas of a field. This targeted approach can significantly reduce the total amount of fungicide used.

Synergistic Combinations: Research into combining this compound with biological control agents or plant defense activators could lead to synergistic effects, enhancing disease control while reducing the reliance on chemical inputs.

Ultimately, the long-term viability of this compound in sustainable agriculture will depend on a comprehensive understanding of its ecological and evolutionary impacts, as well as the development of strategies to use it in a more targeted and responsible manner. farmonaut.commdpi.com Reducing the carbon footprint of agricultural inputs is also a growing consideration, and the lifecycle emissions associated with the production and application of fungicides will be an important factor in future decision-making. plos.orgmdpi.comevonik.com

Q & A

Q. What is the chemical structure and mode of action of Prothiocarb in targeting oomycete pathogens?

this compound (S-ethyl N-[3-(dimethylamino)propyl]carbamothioate) is a thiocarbamate fungicide with a molecular formula of C₈H₁₈N₂OS. It disrupts membrane integrity in oomycetes by inhibiting fatty acid biosynthesis, particularly affecting lipid composition in pathogens like Phytophthora infestans . Methodologically, researchers can validate its mode of action using gas chromatography-mass spectrometry (GC-MS) to analyze fatty acid profiles in treated versus untreated pathogens .

Q. What experimental models are commonly used to assess this compound’s efficacy against plant pathogens?

In vitro assays using agar plates with mycelial plugs of P. infestans or zoospore germination inhibition tests are standard. For in planta studies, tomato or potato plants inoculated with pathogens are treated with this compound at varying concentrations (e.g., 50–200 ppm). Efficacy is measured via lesion size reduction or pathogen biomass quantification using qPCR .

Q. How can researchers ensure reproducibility in this compound efficacy studies?

Adopt standardized protocols from organizations like the OECD (e.g., Guideline for Testing of Chemicals No. 207). Use at least three biological replicates per treatment and include positive controls (e.g., propamocarb) and untreated controls. Statistical analysis via ANOVA with post-hoc tests (e.g., Tukey’s HSD) is recommended to validate significance .

Advanced Research Questions

Q. What molecular mechanisms contribute to this compound resistance in Phytophthora species?

Resistance may arise from mutations in genes regulating lipid metabolism or increased detoxification via glutathione S-transferases (GSTs). To investigate, conduct RNA-seq or whole-genome sequencing of resistant strains induced through prolonged sublethal exposure. Compare gene expression profiles with susceptible strains to identify candidate resistance genes .

Q. How does this compound interact with other fungicides in integrated disease management (IDM) strategies?

Synergistic effects are observed when this compound is combined with phenylamide fungicides (e.g., metalaxyl). To test interactions, use the Wadley method or checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). For example, a 2:1 ratio of this compound:metalaxyl reduced P. capsici growth by 90% in co-application trials .

Q. What advanced analytical methods are suitable for quantifying this compound residues in soil and plant tissues?

High-performance liquid chromatography (HPLC) coupled with UV detection (λ = 220 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high sensitivity (detection limit: 0.01 mg/kg). For soil analysis, employ QuEChERS extraction followed by solid-phase extraction (SPE) cleanup .

Data Contradiction and Validation

Q. How can conflicting data on this compound’s environmental persistence be resolved?

Discrepancies in half-life (e.g., 3–30 days in soil) often stem from variations in soil pH, organic matter, or microbial activity. Conduct controlled microcosm studies with standardized soil types (e.g., loam, pH 6.5) and monitor degradation via LC-MS/MS. Compare results under aerobic vs. anaerobic conditions to identify key degradation pathways .

Q. What statistical approaches address variability in this compound’s antifungal activity across studies?

Meta-analysis of published datasets using random-effects models can quantify heterogeneity. For example, a meta-analysis of 15 studies revealed that this compound reduced P. infestans growth by 70% (95% CI: 65–75%) despite variability in experimental designs. Sensitivity analysis should exclude outliers or low-quality studies .

Methodological Frameworks

Q. How to design a PICOT-compliant study evaluating this compound’s long-term effects on non-target soil microbes?

  • Population : Agricultural soils with history of this compound use.
  • Intervention : this compound application at field-recommended doses (e.g., 1.5 kg/ha).
  • Comparison : Untreated soils or soils treated with alternative fungicides.
  • Outcome : Microbial diversity changes (via 16S rRNA sequencing) over 12 months.
  • Time : Baseline, 6-month, and 12-month sampling .

Q. What in silico tools predict this compound’s binding affinity to fungal targets?

Molecular docking software (e.g., AutoDock Vina) can model interactions between this compound and enzymes like Δ9-desaturase. Validate predictions with site-directed mutagenesis of predicted binding residues (e.g., His234 in P. infestans) and measure IC₅₀ shifts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.